molecular formula C20H20BrNO2S B2953426 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1797971-80-2

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2953426
CAS No.: 1797971-80-2
M. Wt: 418.35
InChI Key: PKRAUUHCMYYAIJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a bromophenyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-3-ylmethanamine in the presence of a base such as triethylamine to form the intermediate amide.

    Alkylation: The intermediate amide is then alkylated with 2-(thiophen-2-yl)ethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: H₂, Pd/C, LiAlH₄

    Substitution: Pd(PPh₃)₄, NaOH, various nucleophiles

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene rings

    Reduction: De-brominated phenyl derivatives

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may be investigated for its potential biological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with DNA or proteins, which could be explored for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
  • 3-(2-Fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
  • 3-(2-Iodophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Uniqueness

Compared to its analogs, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and undergo selective substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2S/c21-19-6-2-1-4-17(19)7-8-20(23)22(14-16-10-12-24-15-16)11-9-18-5-3-13-25-18/h1-6,10,12-13,15H,7-9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRAUUHCMYYAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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